Methyl 3-methyl-2-phenylbut-2-enoate
Overview
Description
Methyl 3-methyl-2-phenylbut-2-enoate is an organic compound belonging to the ester class. It has the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. This compound is characterized by its unique structure, which includes a phenyl group attached to a butenoate ester. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-buten-1-ol with formic acid and an acid catalyst at an appropriate temperature to produce 3-methyl-2-butenoic acid methyl ester. This intermediate is then subjected to ester exchange reactions with ethanol to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-2-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-methyl-2-phenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: This compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-phenylbut-2-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Ethyl 3-methyl-2-phenylbut-2-enoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-methyl-2-butenoate: Lacks the phenyl group, making it less complex.
Methyl 2-phenylbut-2-enoate: Similar but without the methyl group at the third position.
Uniqueness: Methyl 3-methyl-2-phenylbut-2-enoate is unique due to its specific combination of a phenyl group and a butenoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production .
Properties
IUPAC Name |
methyl 3-methyl-2-phenylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZTXHDHOQARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381660 | |
Record name | methyl 3-methyl-2-phenylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33131-36-1 | |
Record name | methyl 3-methyl-2-phenylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.